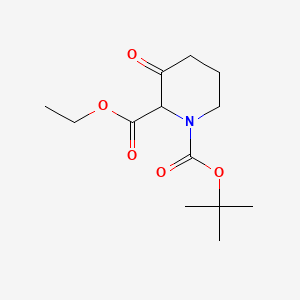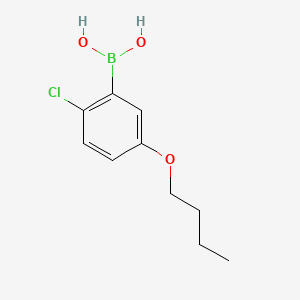
(5-Butoxy-2-chlorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Butoxy-2-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 . It is a solid substance .
Synthesis Analysis
The synthesis of boronic acids, including “this compound”, often involves the Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H14BClO3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 228.48 . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Boron Chelates Synthesis
Boron chelates, synthesized from reactions involving butoxy(butylthio)diphenylborane and various aminopentenones, are important in the study of β-diiminate complexes of boron. These compounds, featuring trifluoro- and trichloromethyl groups, are significant in understanding boron chemistry (Vasil’ev et al., 1992).
Radiotherapy Agents
Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes show potential as agents for radiotherapy. These compounds, with specific formulae involving boron derivatives, are useful in labeling biologically active compounds (Francesconi & Treher, 1990).
Fluorescent Chemosensors
Boronic acids interact with diols to form ring structures, which are used in fluorescent sensors for probing carbohydrates and bioactive substances. Recent advancements in boronic acid sensors cover a variety of applications, including sensing for carbohydrates, L-dopamine, and various ions (Huang et al., 2012).
Suzuki-Miyaura Coupling
Boronic acids are used in Suzuki-Miyaura coupling reactions. A study on the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction highlights the role of boronic acids in organic synthesis (Hergert et al., 2018).
Boronic Acid Catalysis
Tris(pentafluorophenyl)borane, a boron Lewis acid, is used in various reactions including hydrometallation and alkylations. The unique properties of such boron acids broaden their applications in organic and organometallic chemistry (Erker, 2005).
Hormone-Sensitive Lipase Inhibitors
Certain aryl and heteroaryl boronic acids have been evaluated for their hormone-sensitive lipase inhibitory properties, illustrating the potential pharmaceutical applications of boronic acids (Ebdrup et al., 2005).
Borylation Chemistry Advances
Tris(pentafluorophenyl)borane's applications in borylation, hydrogenation, and Lewis acid catalysis demonstrate the versatility of boron chemistry. Recent strides in novel borane and borocation usage expand the potential of boron compounds in various chemical reactions (Lawson & Melen, 2017).
Wirkmechanismus
Target of Action
The primary target of (5-Butoxy-2-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the formation of new organic compounds through carbon–carbon bond formation .
Safety and Hazards
Zukünftige Richtungen
As for future directions, boronic acids, including “(5-Butoxy-2-chlorophenyl)boronic acid”, continue to be valuable building blocks in organic synthesis . Their stability, ease of preparation, and environmental benignity make them attractive for various applications, including the development of new chemical reactions .
Eigenschaften
IUPAC Name |
(5-butoxy-2-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNETLHXULGKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681648 |
Source


|
| Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-09-4 |
Source


|
| Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

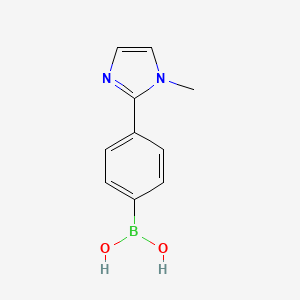
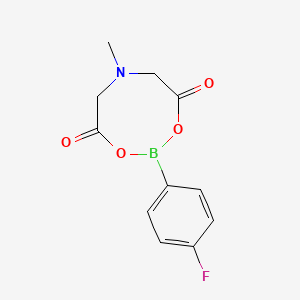


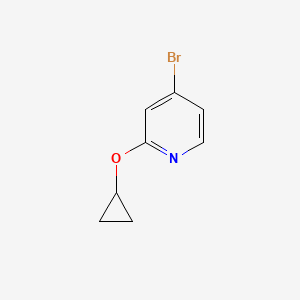
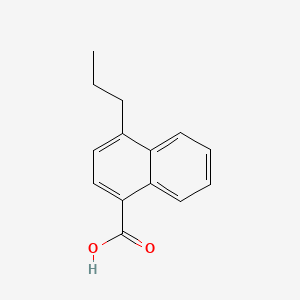
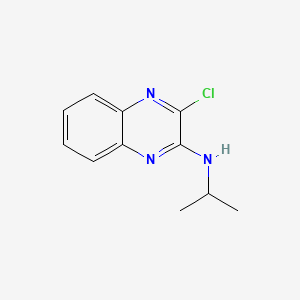
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
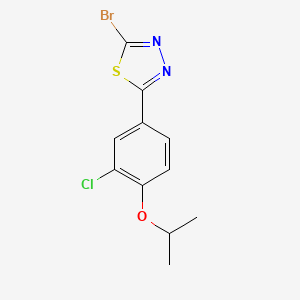
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

